
3-cyano-4-fluoro-N-(2,2,2-trifluoroethyl)benzene-1-sulfonamide
Übersicht
Beschreibung
“3-cyano-4-fluoro-N-(2,2,2-trifluoroethyl)benzene-1-sulfonamide” is a chemical compound with the CAS Number: 1394040-52-8 . It has a molecular weight of 282.22 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The InChI Code for this compound is 1S/C9H6F4N2O2S/c10-8-2-1-7 (3-6 (8)4-14)18 (16,17)15-5-9 (11,12)13/h1-3,15H,5H2 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound has a molecular weight of 282.22 . It is a powder that is stored at room temperature .Wissenschaftliche Forschungsanwendungen
Kinase Inhibitor Synthesis :
- A study by Wong et al. (2010) explored using the attenuated S(N)2 reactivity of the 2,2,2-trifluoroethyl group for synthesizing potential inhibitors of serine-threonine kinases, important for cancer treatment. The synthesized compounds showed significant inhibitory activity against human cyclin-dependent kinase 2, a key target in cancer therapy (Wong et al., 2010).
Genotoxic Impurity Quantification :
- Katta et al. (2017) synthesized a similar compound and developed an ultra-performance liquid chromatography (UPLC) method to quantify it as a genotoxic impurity in Escitalopram Oxalate. This work demonstrates the importance of sensitive analytical methods in drug quality control (Katta et al., 2017).
Polymorphism in Aromatic Sulfonamides :
- Terada et al. (2012) investigated the polymorphism of aromatic sulfonamides with fluorine groups. They found that sulfonamides with fluorine afforded polymorphs or pseudopolymorphs, suggesting the significant role of fluorine in the molecular arrangement of these compounds (Terada et al., 2012).
Carbonic Anhydrase Inhibitory Activities :
- Kucukoglu et al. (2016) synthesized a series of polymethoxylated-pyrazoline benzene sulfonamides, investigating their cytotoxic activities and inhibitory effects on carbonic anhydrase isoenzymes. These findings have potential implications in the design of new therapeutic agents (Kucukoglu et al., 2016).
Anticonvulsant Synthesis :
- Saemian et al. (2006) discussed the synthesis of 1,2,3-triazole anticonvulsants, including derivatives with a sulfonamide group. This study highlights the utility of such compounds in the development of new anticonvulsant drugs (Saemian et al., 2006).
Wirkmechanismus
Mode of Action
Without specific knowledge of the compound’s targets, it’s challenging to describe its mode of action. These interactions could potentially lead to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures have been used in the synthesis of fully substituted 4-cyano-1,2,3-triazoles .
Pharmacokinetics
Its molecular weight (28221) suggests that it could potentially be absorbed in the body . The presence of the trifluoroethyl group might influence its distribution and metabolism .
Action Environment
Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of the compound. For instance, the compound is stable at room temperature . .
Eigenschaften
IUPAC Name |
3-cyano-4-fluoro-N-(2,2,2-trifluoroethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6F4N2O2S/c10-8-2-1-7(3-6(8)4-14)18(16,17)15-5-9(11,12)13/h1-3,15H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTMNERAQUITYOY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)NCC(F)(F)F)C#N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6F4N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyano-4-fluoro-N-(2,2,2-trifluoroethyl)benzene-1-sulfonamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



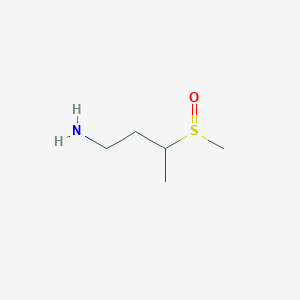
![Tert-butyl 6-oxo-octahydrocyclopenta[b]pyrrole-1-carboxylate](/img/structure/B1373883.png)

![12-Ethyl-8-methyl-7-propionyl-2-[[4-(piperidin-1-yl)piperidin-1-yl]carbonyloxy]indolizino[1,2-b]quinolin-9(11H)-one](/img/structure/B1373886.png)
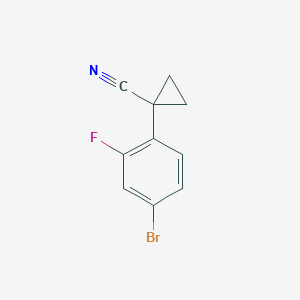


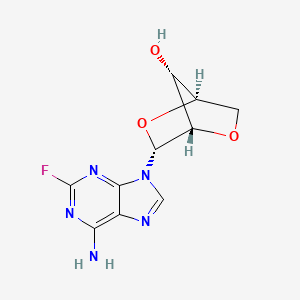
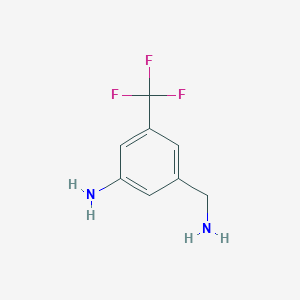

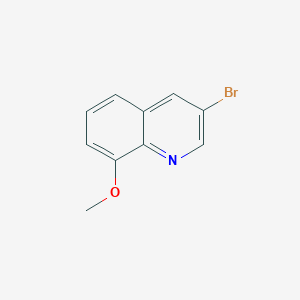

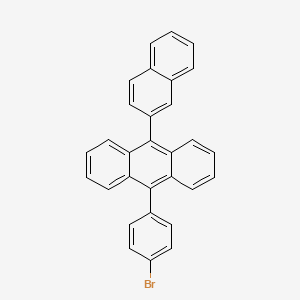
![[2,5-Difluoro-4-(trifluoromethyl)phenyl]methanol](/img/structure/B1373904.png)